(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
CAS No.: 1217477-52-5
Cat. No.: VC15972301
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217477-52-5 |
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Molecular Formula | C9H12ClF2N |
Molecular Weight | 207.65 g/mol |
IUPAC Name | (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |
Standard InChI Key | AHLCZZZZSHYPNY-FYZOBXCZSA-N |
Isomeric SMILES | CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl |
Canonical SMILES | CC1=C(C(=C(C=C1)C(C)N)F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride, with the following key identifiers:
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CAS Number: 1217467-70-3
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InChI:
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Canonical SMILES:
The stereochemistry at the chiral center (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The 2,3-difluoro and 4-methyl substituents on the aromatic ring enhance metabolic stability and modulate electronic properties, improving target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically begins with 2,3-difluoro-4-methylbenzaldehyde, proceeding through three key steps:
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Reductive Amination:
The aldehyde is reacted with a nitroalkane under catalytic hydrogenation to form the corresponding amine. For example:Yields are optimized using palladium on carbon (Pd/C) in ethanol at 50°C.
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Chiral Resolution:
Racemic amine mixtures are separated via diastereomeric salt formation using chiral resolving agents like tartaric acid. The (R)-enantiomer is isolated with >98% enantiomeric excess (ee). -
Hydrochloride Formation:
The free base is treated with hydrochloric acid in dichloromethane to precipitate the hydrochloride salt, achieving >95% purity after recrystallization.
Process Optimization
Recent advances utilize asymmetric catalysis to bypass resolution steps. For instance, enantioselective reduction of imines using borane complexes with chiral ligands (e.g., Corey-Bakshi-Shibata) achieves ee values exceeding 90%.
Pharmacological Activity and Mechanism
Receptor Interactions
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride demonstrates high affinity for monoamine receptors, particularly:
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Serotonin Reuptake Transporters (SERT): in radioligand assays .
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Trace Amine-Associated Receptor 1 (TAAR1): in calcium mobilization assays .
Fluorine substituents at positions 2 and 3 enhance TAAR1 potency by 10-fold compared to non-fluorinated analogs, likely through hydrophobic interactions and reduced electron density .
Structure-Activity Relationships (SAR)
Comparative studies of β-phenethylamines reveal:
Substituent Position | Effect on TAAR1 EC₅₀ (nM) | Role in Binding |
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2-Fluoro | 65 ± 2 | Enhances affinity via van der Waals interactions |
4-Methoxy | 5,980 ± 580 | Reduces potency due to steric hindrance |
2,3-Difluoro-4-methyl | 1,400 ± 680 | Balances lipophilicity and steric effects |
The 4-methyl group mitigates the negative impact of methoxy substituents, preserving moderate activity .
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